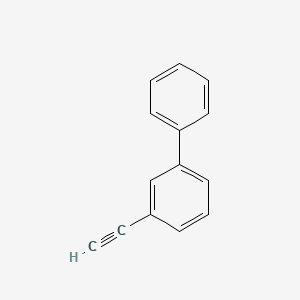

3-Ethynyl-1,1'-biphenyl

Übersicht

Beschreibung

3-Ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10. . The compound consists of a biphenyl structure with an ethynyl group attached to one of the phenyl rings, making it a versatile building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Ethynyl-1,1’-biphenyl can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a halogenated biphenyl derivative reacts with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs in a solvent such as dimethylformamide (DMF) and requires a base like triethylamine (TEA) to facilitate the coupling process.

Industrial Production Methods

Industrial production of 3-Ethynyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include the choice of catalysts, solvents, and reaction temperatures.

Analyse Chemischer Reaktionen

Carboxylation with CO₂

The ethynyl group undergoes carboxylation under basic conditions, forming propiolic acid derivatives. This reaction is catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) under a CO₂ atmosphere:

Reaction Conditions

- Substrate : 3-Ethynyl-1,1'-biphenyl

- Reagents : CO₂, Cs₂CO₃

- Solvent : DMSO

- Temperature : 60°C

- Yield : 83% (analogous to 4-ethynylbiphenyl)

Mechanism :

The ethynyl group acts as a nucleophile, reacting with CO₂ to form a carboxylate intermediate. Acidification yields the propiolic acid product.

Visible-Light-Promoted Cascade Cyclization

This reaction enables the synthesis of polycyclic aromatic compounds via radical intermediates. This compound reacts with α-bromocarbonyls under visible light:

Reaction Conditions

- Catalyst : Eosin Y (2 mol%)

- Light Source : Blue LEDs (450 nm)

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature

- Yield : Up to 92%

Products : Cyclopenta[gh]phenanthridines with three new C(sp³)-C(sp²) bonds and one C(sp²)-N bond.

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| This compound | Cyclopenta[gh]phenanthridine derivative | 85–92% | Eosin Y, blue LEDs, DCM |

Mechanism :

- Photoexcitation of eosin Y generates a radical initiator.

- α-Bromocarbonyl undergoes homolytic cleavage to form a carbonyl radical.

- Radical addition to the ethynyl group initiates cyclization, forming fused aromatic rings.

Electrophilic Aromatic Substitution (EAS)

The biphenyl rings undergo electrophilic substitution, influenced by the electron-withdrawing ethynyl group. Nitration and halogenation are typical:

Reagents and Conditions

- Nitration : HNO₃/H₂SO₄ at 0–50°C

- Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃

Regioselectivity :

The ethynyl group directs substitution to meta positions on the adjacent ring due to its electron-withdrawing nature. For example, nitration of this compound predominantly yields 3-ethynyl-5-nitro-1,1'-biphenyl .

Radical Addition Reactions

The ethynyl group participates in radical-mediated additions, such as anti-Markovnikov HBr addition in the presence of peroxides:

Reaction Conditions

Product : 1-Bromo-3-(1-bromoethyl)-1,1'-biphenyl (anti-Markovnikov adduct).

Sonogashira Coupling

The ethynyl group serves as a coupling partner in palladium-catalyzed cross-coupling reactions with aryl halides:

Reaction Conditions

Example :

this compound + 4-iodotoluene → 3-(4-Methylphenyl)ethynyl-1,1'-biphenyl

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

3-Ethynyl-1,1'-biphenyl can be synthesized using several methods, notably:

- Sonogashira Coupling Reaction : A halogenated biphenyl derivative reacts with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst. This method is widely adopted for its efficiency and yield optimization.

Chemistry

This compound serves as a fundamental building block in organic synthesis. It is used to create more complex molecules through various reactions:

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carbonyl compounds (aldehydes, ketones) |

| Reduction | Alkenes or alkanes |

| Substitution | Halogenated or nitrated biphenyl derivatives |

Biology

The compound has been investigated for its role as an inhibitor of amyloid beta aggregation, which is crucial in Alzheimer’s disease research. It interacts with the Amyloid-β protein, inhibiting its aggregation and affecting the metabolism of the Amyloid precursor protein (APP). Key findings include:

- Inhibition of Aβ aggregation has been demonstrated in various studies, indicating potential therapeutic properties against neurodegenerative diseases .

Medicine

Research into the medicinal properties of this compound has highlighted its anti-inflammatory and anticancer activities. Notable points include:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation markers in cellular models.

- Anticancer Activity : Investigations have shown that it could inhibit cancer cell proliferation through various mechanisms .

Industry

In industrial applications, this compound is utilized in the production of advanced materials such as:

- Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLED technology.

- Liquid Crystals : It is also applied in developing liquid crystal displays due to its structural characteristics .

Case Study 1: Inhibition of Amyloid Beta Aggregation

A study conducted on a series of ethynyl-biphenyl derivatives demonstrated varying efficacy in inhibiting Aβ aggregation. The most potent inhibitors were identified through kinetic studies and molecular docking simulations:

| Compound | Aβ1-40 Inhibition (%) | Aβ1-42 Inhibition (%) |

|---|---|---|

| 5i (4-(4-ethynylphenyl)pyridine) | 79% | 86% |

| 9g ((3'-ethynyl-(1,1'-biphenyl)-4-yl)(methyl)sulfane) | ~87% | ~87% |

These findings suggest that biphenyl ring templates with ethynyl substituents possess significant anti-Aβ aggregation properties .

Case Study 2: Synthesis and Application in OLEDs

Research into the synthesis of this compound has led to its application in OLED technology. The compound's ability to form stable films with desirable electronic properties has been explored extensively. The synthesis involved optimizing reaction conditions to improve yield while maintaining material integrity for electronic applications .

Wirkmechanismus

The mechanism by which 3-Ethynyl-1,1’-biphenyl exerts its effects varies depending on its application. In the context of Alzheimer’s disease research, it inhibits amyloid beta aggregation by binding to specific sites on the amyloid beta peptides, preventing their aggregation into plaques . This interaction involves molecular docking and binding studies to understand the binding modes and interactions with amyloid beta oligomers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Ethynyl-1,1’-biphenyl: Similar structure but with the ethynyl group attached to a different position on the biphenyl ring.

1,1’-Biphenyl-4-ylacetylene: Another ethynyl-substituted biphenyl derivative with different electronic and steric properties.

Uniqueness

3-Ethynyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

3-Ethynyl-1,1'-biphenyl (C14H10) is an organic compound notable for its biphenyl structure with an ethynyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

The primary biological activity of this compound is its inhibition of amyloid beta (Aβ) aggregation , which is significant in Alzheimer's disease pathology. The compound interacts with the Aβ protein, disrupting its aggregation process, thereby potentially decreasing the formation of amyloid plaques that are characteristic of Alzheimer's disease.

Key Mechanisms:

- Target Interaction : this compound primarily targets the Aβ protein.

- Biochemical Pathway : It affects the metabolism and processing of amyloid precursor protein (APP), a precursor to Aβ.

- Pharmacokinetics : With a molecular weight of approximately 178.23 g/mol, it is expected to exhibit good bioavailability due to its solid physical form.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Properties : There are indications that this compound may possess anti-inflammatory effects, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : Investigations into its anticancer properties suggest that it may inhibit tumor growth by modulating cellular pathways involved in proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on various derivatives of biphenyl compounds demonstrated that this compound exhibited significant inhibition of Aβ aggregation compared to other tested compounds. The study utilized both kinetic assays and transmission electron microscopy (TEM) to assess the aggregation profiles, confirming the effectiveness of the compound in preventing plaque formation .

Pharmacological Implications

The pharmacological implications of this compound are vast. Its ability to inhibit Aβ aggregation positions it as a candidate for further development in Alzheimer’s disease therapeutics. Additionally, its potential anticancer properties warrant exploration in oncology settings.

Future Directions

Future research should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : To further elucidate the pathways through which this compound exerts its biological effects.

- Clinical Trials : To evaluate its effectiveness in human subjects suffering from Alzheimer’s disease or various cancers.

Eigenschaften

IUPAC Name |

1-ethynyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIARMLHJPVJQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509866 | |

| Record name | 3-Ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58650-11-6 | |

| Record name | 3-Ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-3-phenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.